1-(2,5-Dimethoxyphenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione
Description
1-(2,5-Dimethoxyphenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a fluorophenyl group, and a hydroxypyrimidine core. Compounds of this nature are often of interest in various fields of scientific research due to their potential biological activities and applications.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5/c1-28-13-7-8-17(29-2)16(9-13)24-19(26)14(18(25)23-20(24)27)11-22-10-12-5-3-4-6-15(12)21/h3-9,11,26H,10H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIQPLSBHGOBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=C(C(=O)NC2=O)C=NCC3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors such as urea or thiourea with β-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions where the dimethoxyphenyl group is introduced to the pyrimidine core.
Addition of the Fluorophenyl Group: The fluorophenyl group can be attached via nucleophilic substitution reactions or through the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Final Modifications: Hydroxylation and other functional group modifications can be performed to achieve the final structure.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction of the pyrimidine ring or other functional groups can lead to different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethoxyphenyl)-6-hydroxypyrimidine-2,4-dione: Lacks the fluorophenyl group.
1-(2-Fluorophenyl)-5-[(2,5-dimethoxyphenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione: Different positioning of the substituents.
Uniqueness
The unique combination of the dimethoxyphenyl and fluorophenyl groups in 1-(2,5-Dimethoxyphenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
